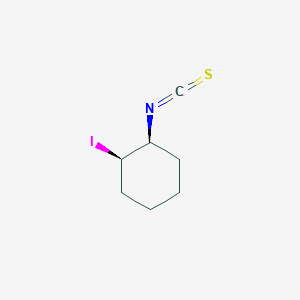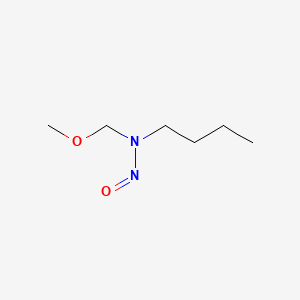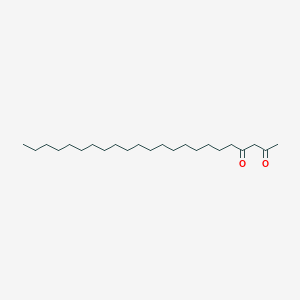
2,4-Tricosanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Tricosanedione typically involves the oxidation of tricosane or its derivatives. One common method is the oxidation of tricosane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate alcohols, which are further oxidized to yield the diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Catalysts may also be employed to enhance the efficiency of the oxidation process.
化学反応の分析
Types of Reactions
2,4-Tricosanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or arylated derivatives.
科学的研究の応用
2,4-Tricosanedione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Tricosanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
2,4-Pentanedione: A smaller diketone with similar reactivity but different physical properties.
2,4-Hexanedione: Another diketone with a shorter carbon chain.
2,4-Heptanedione: A diketone with a seven-carbon chain.
Uniqueness
2,4-Tricosanedione is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain diketones. Its hydrophobic nature and high molecular weight make it suitable for applications requiring long-chain aliphatic compounds.
特性
CAS番号 |
65351-36-2 |
|---|---|
分子式 |
C23H44O2 |
分子量 |
352.6 g/mol |
IUPAC名 |
tricosane-2,4-dione |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)21-22(2)24/h3-21H2,1-2H3 |
InChIキー |
KFELSVDHCYCWPY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



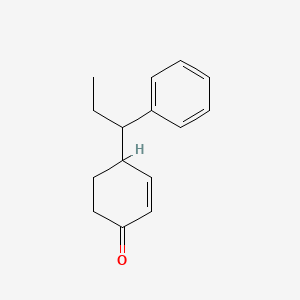
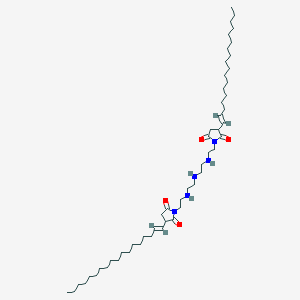
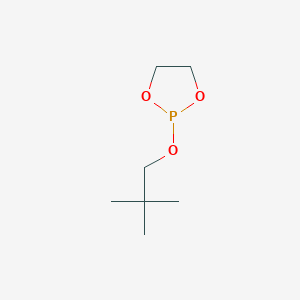
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)


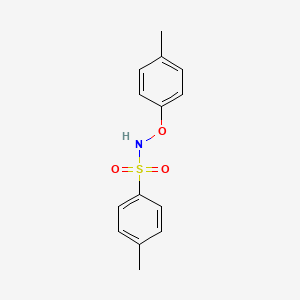

![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
